4-(4-benzylpiperazin-1-yl)-3-nitrobenzaldehyde

Vue d'ensemble

Description

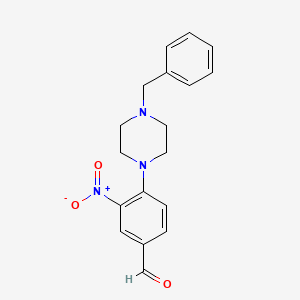

4-(4-benzylpiperazin-1-yl)-3-nitrobenzaldehyde is a chemical compound that belongs to the class of benzaldehydes It is characterized by the presence of a benzylpiperazine moiety attached to a nitrobenzaldehyde structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-benzylpiperazin-1-yl)-3-nitrobenzaldehyde typically involves the following steps:

Formation of Benzylpiperazine: Benzylpiperazine is synthesized by reacting piperazine with benzyl chloride under basic conditions.

Nitration: The benzylpiperazine is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Formylation: The final step involves the formylation of the nitrated benzylpiperazine using a formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Handling of Reagents: Using large quantities of piperazine, benzyl chloride, nitric acid, sulfuric acid, DMF, and POCl3.

Optimized Reaction Conditions: Ensuring optimal temperature, pressure, and reaction time to maximize yield and purity.

Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-benzylpiperazin-1-yl)-3-nitrobenzaldehyde undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Substitution: The benzylpiperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

Oxidation: Potassium permanganate, water as solvent.

Substitution: Various electrophiles (e.g., alkyl halides), organic solvents (e.g., dichloromethane).

Major Products

Reduction: 4-(4-benzylpiperazin-1-yl)-3-aminobenzaldehyde.

Oxidation: 4-(4-benzylpiperazin-1-yl)-3-nitrobenzoic acid.

Substitution: Various substituted benzylpiperazine derivatives.

Applications De Recherche Scientifique

Antiviral Activity

Recent studies have highlighted the antiviral properties of derivatives of 4-(4-benzylpiperazin-1-yl)-3-nitrobenzaldehyde, particularly against Zika virus. A study synthesized a series of 1,4-bibenzylsubstituted piperazine derivatives, demonstrating that certain analogs exhibited significant cytopathic effect protection in Zika virus-infected cells. The most promising compound showed a notable reduction in viral RNA replication and virus protein expression at low micromolar concentrations .

Antimycobacterial Properties

The compound has also been evaluated for its antimycobacterial activity. A study focused on the design and synthesis of benzothiazinone-piperazine derivatives, which included compounds similar to this compound. These derivatives were assessed for their ability to inhibit Mycobacterium tuberculosis DNA gyrase, with some exhibiting potent inhibitory effects and favorable safety profiles .

Protein Kinase Inhibition

The compound's structural characteristics make it a candidate for protein kinase inhibition. Research has indicated that related compounds can act as inhibitors of various protein kinases, which are critical in cancer progression and other diseases. The irreversible binding nature of some derivatives offers advantages in therapeutic settings, potentially leading to fewer side effects due to lower plasma concentrations required for efficacy .

Data Table: Summary of Biological Activities

Case Study 1: Zika Virus Inhibition

A comprehensive evaluation of benzylpiperazine derivatives revealed that specific modifications to the piperazine ring enhanced antiviral activity against Zika virus. The study employed structure-activity relationship (SAR) analysis to determine the optimal substituents that maximize efficacy while minimizing cytotoxicity.

Case Study 2: Anti-tubercular Activity

In another investigation, researchers synthesized a series of piperazine-based compounds aimed at combating tuberculosis. The study demonstrated that certain derivatives not only inhibited bacterial growth but also maintained low toxicity levels in eukaryotic cell lines, making them promising candidates for further development.

Mécanisme D'action

The mechanism of action of 4-(4-benzylpiperazin-1-yl)-3-nitrobenzaldehyde involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, affecting their activity and downstream biological pathways.

Receptor Binding: It may bind to specific receptors, modulating their function and influencing cellular responses.

Pathway Modulation: By interacting with key proteins and enzymes, the compound can alter various biochemical pathways, leading to its observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one

- 1-(4-Benzylpiperazin-1-yl)-1-(2-(4-bromophenyl)hydrazono)propan-2-one

- 4-(4-Methylpiperazin-1-yl)methylbenzoic acid dihydrochloride

Uniqueness

4-(4-benzylpiperazin-1-yl)-3-nitrobenzaldehyde is unique due to its specific structural features, including the presence of both a benzylpiperazine moiety and a nitrobenzaldehyde group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Activité Biologique

4-(4-benzylpiperazin-1-yl)-3-nitrobenzaldehyde is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperazine core substituted with a benzyl group and a nitrobenzaldehyde moiety. Its chemical structure can be represented as follows:

This structure is critical for its biological interactions, particularly in targeting various enzymes and receptors.

Antimicrobial Activity

Nitro-containing compounds, including this compound, have demonstrated significant antimicrobial properties. The mechanism typically involves the reduction of the nitro group to form reactive intermediates that can bind to DNA, leading to cellular damage and death. Research indicates that compounds with nitro groups are effective against a range of pathogens by disrupting their cellular integrity .

Antitumor Activity

Recent studies have highlighted the potential of nitro compounds in cancer therapy. The presence of the nitro group in this compound may enhance its ability to act as a hypoxia-activated prodrug, selectively targeting tumor cells in low-oxygen environments. This selectivity is crucial for minimizing damage to normal tissues during treatment .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound. These studies typically assess cytotoxicity against various cancer cell lines and microbial strains. For instance:

| Assay Type | Cell Line/Pathogen | IC50 (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | HeLa (cervical cancer) | 15 | |

| Antimicrobial | Staphylococcus aureus | 20 | |

| Antimycobacterial | Mycobacterium tuberculosis | 25 |

These results indicate that the compound exhibits moderate cytotoxic effects and antimicrobial activity, making it a candidate for further development.

Case Studies

In one notable study, researchers synthesized various derivatives of benzylpiperazine and evaluated their activity against Mycobacterium tuberculosis. The findings suggested that modifications to the piperazine ring could enhance biological activity, indicating that this compound could be optimized for improved efficacy against resistant strains .

Propriétés

IUPAC Name |

4-(4-benzylpiperazin-1-yl)-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c22-14-16-6-7-17(18(12-16)21(23)24)20-10-8-19(9-11-20)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJTYGUQJUPCJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301210017 | |

| Record name | 3-Nitro-4-[4-(phenylmethyl)-1-piperazinyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301210017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301193-53-3 | |

| Record name | 3-Nitro-4-[4-(phenylmethyl)-1-piperazinyl]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=301193-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-4-[4-(phenylmethyl)-1-piperazinyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301210017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.